molecular formula C20H19N3O4 B5613972 1H-1,2,4-triazole-3,5-diyldi-2,1-ethanediyl dibenzoate

1H-1,2,4-triazole-3,5-diyldi-2,1-ethanediyl dibenzoate

Cat. No.: B5613972
M. Wt: 365.4 g/mol
InChI Key: CAHBMECHEXBNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-triazole-3,5-diyldi-2,1-ethanediyl dibenzoate is a chemical compound with a molecular formula C24H18N4O4. It is commonly used in scientific research and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Safety and Hazards

1H-1,2,4-Triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may damage fertility .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Aminomercapto [1,2,4]triazoles show promise as building blocks for diverse pharmacologically interesting fused triazoles, offering potential for novel, effective pharmaceuticals with broad bioresponses .

Properties

IUPAC Name

2-[3-(2-benzoyloxyethyl)-1H-1,2,4-triazol-5-yl]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(15-7-3-1-4-8-15)26-13-11-17-21-18(23-22-17)12-14-27-20(25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHBMECHEXBNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=NC(=NN2)CCOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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